9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride
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Overview
Description
9-Azatricyclo[6220,2,7]dodeca-2,4,6-triene hydrochloride is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C11H14ClN, and it has a molecular weight of 195.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-trien-10-one: This compound has a similar tricyclic structure but differs in its functional groups.
10-allyl-11-methyl-9-azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene: Another related compound with variations in its substituents.
Uniqueness
9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride is unique due to its specific tricyclic structure and the presence of a hydrochloride group, which may influence its chemical reactivity and biological activity .
Properties
CAS No. |
111634-86-7 |
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Molecular Formula |
C11H14ClN |
Molecular Weight |
195.69 g/mol |
IUPAC Name |
9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)8-5-6-11(10)12-7-8;/h1-4,8,11-12H,5-7H2;1H |
InChI Key |
QGOBXWJXLHSVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1CN2.Cl |
Origin of Product |
United States |
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